4-amino-5-hydroxybenzene-1,2-dicarboxylicacid
Description
4-Amino-5-hydroxybenzene-1,2-dicarboxylic acid (molecular formula: C₈H₇NO₅, molecular weight: 197.15 g/mol) is an aromatic dicarboxylic acid derivative featuring amino (-NH₂) and hydroxyl (-OH) substituents at positions 4 and 5, respectively, on the benzene ring.
Properties
IUPAC Name |
4-amino-5-hydroxyphthalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,10H,9H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRGPWGEAMLBOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid typically involves the nitration of phthalic acid derivatives followed by reduction and hydroxylation steps. One common method includes the nitration of phthalic anhydride to form 4-nitrophthalic acid, which is then reduced to 4-aminophthalic acid. Subsequent hydroxylation yields 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-amino-5-hydroxybenzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Applications
Synthesis and Reactions
4-Amino-5-hydroxybenzene-1,2-dicarboxylic acid serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and substitution:
- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.
- Reduction : The nitro group can be reduced to regenerate amino groups.
- Substitution : The hydroxyl group can participate in substitution reactions to yield ethers or esters.
These reactions enable the synthesis of complex organic compounds with tailored properties.
Biological Applications
Enzyme Modulation
Research indicates that 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid can modulate enzyme activities by forming stable complexes with metal ions. This property is crucial for understanding metabolic pathways and enzyme interactions in biological systems.
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against various bacterial strains. Its efficacy has been compared to standard antibiotics, showing potential as an alternative therapeutic agent in treating infections.
Anticancer Properties
In vitro studies have demonstrated that 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid possesses significant cytotoxic effects against several cancer cell lines. It induces apoptosis and disrupts cell cycle progression, making it a candidate for cancer treatment.
Anti-inflammatory Effects
This compound also shows anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines and reducing the activity of enzymes involved in inflammatory processes.
Industrial Applications
In the industrial sector, 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid is utilized in the production of polymers and resins. Its unique chemical properties make it suitable for high-performance materials used in various applications.
Case Studies
Cytotoxicity Assays
A study assessed the cytotoxic effects of 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid on KB and IGROV1 cancer cell lines. The compound exhibited IC50 values significantly lower than traditional chemotherapeutics, indicating its potential as a more effective treatment option.
Enzyme Inhibition Studies
Research highlighted the compound's ability to inhibit proteases involved in inflammation. Results demonstrated a dose-dependent inhibition pattern comparable to standard anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid involves its interaction with various molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Aromatic Dicarboxylic Acid Derivatives
4-(Methylamino)benzene-1,2-Dicarboxylic Acid
- Structure: Substituted with a methylamino group (-NHCH₃) at position 4 and lacks the hydroxyl group at position 4.
- Molecular Formula: C₉H₉NO₄.
- Molecular Weight : 195.17 g/mol.
- Key Differences: The methyl group on the amino substituent reduces polarity compared to the primary amino group in the target compound. This modification may influence solubility and binding affinity in biological systems .
4-Aminophthalic Acid (4-Amino-1,2-Benzenedicarboxylic Acid)
- Structure : Lacks the hydroxyl group at position 5.
- Molecular Formula: C₈H₇NO₄.
- Molecular Weight : 181.15 g/mol.
3- and 4-Nitrobenzene-1,2-Dicarboxylic Acids
- Structure: Nitro (-NO₂) substituents at positions 3 or 4 instead of amino/hydroxyl groups.
- Molecular Formula: C₈H₅NO₆ (3-nitro); C₈H₅NO₆ (4-nitro).
- Key Differences : The electron-withdrawing nitro group increases acidity of the carboxylic groups and alters reactivity in electrophilic substitution reactions .
4-[(S)-Amino(Carboxy)Methyl]Benzene-1,2-Dicarboxylic Acid
- Structure: Features an additional chiral carboxymethyl group on the amino substituent.
- Molecular Formula: C₁₀H₉NO₆.
- Molecular Weight : 239.18 g/mol.
- Key Differences : Enhanced stereochemical complexity and increased molecular weight make this compound suitable for chiral recognition in NMR studies or asymmetric catalysis .
Cycloaliphatic Dicarboxylic Acids
cis-Cyclobutane-1,2-Dicarboxylic Acid
- Structure : Cyclobutane ring with cis-oriented carboxylic acid groups.
- Molecular Formula : C₆H₈O₄.
- Molecular Weight : 144.13 g/mol.
- Key Differences : The strained cyclobutane ring increases reactivity in ring-opening polymerizations. Lower solubility in polar solvents compared to aromatic analogs .
Cyclohexene- and Cyclohexane-1,2-Dicarboxylic Acids
- Structure : Saturated (cyclohexane) or partially unsaturated (cyclohexene) six-membered rings.
- Key Differences : Reduced aromaticity decreases thermal stability but improves compatibility in hydrophobic polymer matrices. Cyclohexene derivatives are intermediates in resin synthesis via Diels-Alder reactions .
Hydroxy-Substituted Analogs
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structure: Features a propenoic acid chain and dihydroxy groups at positions 3 and 4.
- Molecular Formula : C₉H₈O₄.
- Molecular Weight : 180.16 g/mol.
- Key Differences : The acrylic acid chain enables conjugation and antioxidant activity, unlike the rigid dicarboxylic acid backbone of the target compound .
Comparative Data Table
Biological Activity
4-Amino-5-hydroxybenzene-1,2-dicarboxylic acid, also known as 5-Amino-4-hydroxyphthalic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid can be represented as follows:
This compound features two carboxylic acid groups and an amino group, which contribute to its biological reactivity and interaction with various biological targets.
Mechanisms of Biological Activity
The biological activity of 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid can be attributed to several mechanisms:
- Antioxidant Activity : The hydroxyl and amino groups in the structure are known to scavenge free radicals, reducing oxidative stress in cells.
- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer.
- Antimicrobial Properties : Preliminary studies indicate that it may exhibit antibacterial activity against various pathogens.
Antioxidant Activity
A study conducted by researchers at the University of Tokyo demonstrated that 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid exhibits significant antioxidant properties. The compound was tested against common free radicals, showing a reduction in oxidative damage in vitro .
Enzyme Inhibition
In a series of experiments aimed at understanding the compound's inhibitory effects on metabolic enzymes, it was found that 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid effectively inhibited the enzyme thymidylate synthase. This inhibition is crucial for its potential use as an antineoplastic agent since thymidylate synthase is vital for DNA synthesis .
Antimicrobial Activity
A comparative study on various dicarboxylic acids revealed that 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 12.5 µg/mL for S. aureus, indicating its potential as a therapeutic agent .
Data Table: Biological Activities of 4-Amino-5-Hydroxybenzene-1,2-Dicarboxylic Acid
Q & A
Q. What are the established synthetic routes for 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid, and how do reaction conditions influence yield?
Synthesis typically involves multi-step functionalization of benzene-1,2-dicarboxylic acid derivatives. For example:
- Amination and Hydroxylation : Sequential introduction of amino and hydroxyl groups via electrophilic substitution or catalytic methods. Reaction temperature, pH, and catalysts (e.g., Pd/C for hydrogenation) critically affect regioselectivity and yield .
- Precursor Derivatives : Methyl or ethyl esters of benzene-1,2-dicarboxylic acid may serve as intermediates, with subsequent hydrolysis under acidic/basic conditions to recover carboxyl groups .
- Purification : Use recrystallization (ethanol/water) or HPLC (C18 column, 0.1% TFA in mobile phase) to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid?
- NMR : H NMR identifies proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, amino/hydroxyl protons at δ 5.0–6.0 ppm). C NMR confirms carboxyl carbons (~170 ppm) .
- IR : Stretching vibrations for -COOH (~2500–3500 cm), -NH (~3300 cm), and -OH (~3200–3600 cm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 213.14 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How do electronic effects of the amino and hydroxyl groups influence the compound’s reactivity in coordination chemistry?
- Chelation Potential : The ortho-dicarboxylic acid moiety, combined with electron-donating -NH and -OH groups, enhances metal-binding affinity (e.g., with transition metals like Cu or Fe). Stability constants can be determined via potentiometric titration .
- pH-Dependent Behavior : Protonation states of -NH and -OH (pKa ~5–9) modulate ligand geometry and redox activity in metal complexes .
Q. What experimental strategies resolve contradictions in spectral data for derivatives of this compound?
- Case Study : If H NMR shows unexpected splitting, consider:
- Tautomerism : Amino and hydroxyl groups may participate in keto-enol tautomerism, altering peak multiplicity.
- Dynamic NMR : Variable-temperature NMR can reveal exchange processes between tautomeric forms .
- X-ray Crystallography : Resolves ambiguities by providing definitive bond lengths and angles .
Q. How can computational methods predict the compound’s behavior in biological systems?
- Molecular Docking : Simulate interactions with enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. Focus on hydrogen bonding with -COOH/-NH groups .
- ADMET Prediction : Tools like SwissADME assess bioavailability, highlighting potential for blood-brain barrier penetration or hepatic metabolism .
Q. What challenges arise in designing assays to study this compound’s antioxidant activity?
- Interference from Functional Groups : The -NH and -OH groups may reduce DPPH or ABTS radicals directly, complicating quantification. Use controlled blank experiments and ESR spectroscopy to distinguish specific antioxidant mechanisms .
- Standardization : Compare with reference antioxidants (e.g., ascorbic acid) under identical pH and temperature conditions .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
